molecular formula C23H21N3O2S B2900169 (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 477296-50-7

(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B2900169
CAS RN: 477296-50-7
M. Wt: 403.5
InChI Key: FAPURXVCPFCZCS-AQTBWJFISA-N
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Description

The compound is a derivative of benzoic acid, with an ethyl ester group, an amino group, and a cyano group attached to a thiazole ring. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, suggests that this compound might have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the cyano group, the thiazole ring, and the vinyl group. This conjugation could give the compound interesting optical properties, such as fluorescence .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the cyano and amino groups would likely make it somewhat soluble in water .

Scientific Research Applications

Chemoselective Tert-Butoxycarbonylation Reagent

Photocatalysis and Organic Transformations

Heterocyclic Synthesis

Drug Synthesis and Detoxification

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activity. For example, if it’s an enzyme inhibitor, it would bind to a specific enzyme and prevent it from carrying out its normal function .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promise as a drug, for example, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-4-28-23(27)19-7-5-6-8-20(19)25-13-18(12-24)22-26-21(14-29-22)17-10-9-15(2)16(3)11-17/h5-11,13-14,25H,4H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPURXVCPFCZCS-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

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